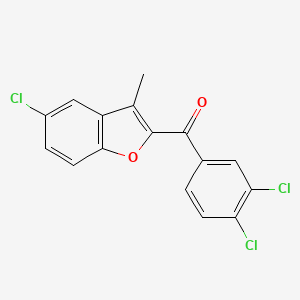

(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

Description

The compound (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (CAS: 303145-31-5) is a benzofuran-derived methanone with a molecular formula of C₁₆H₉Cl₃O₂ and a molecular weight of 339.6 g/mol . Its structure features a benzofuran core substituted with a chlorine atom at position 5 and a methyl group at position 3, coupled to a 3,4-dichlorophenyl moiety via a ketone linkage. This substitution pattern confers high lipophilicity (predicted LogP >5), a property common to halogenated aromatic systems, which may limit water solubility and influence bioavailability .

Properties

IUPAC Name |

(5-chloro-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKBPCZUYALUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone typically involves multi-step organic reactions[_{{{CITATION{{{2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3 ...](https://www.mdpi.com/1420-3049/10/7/747). One common approach is the condensation of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid with 3,4-dichlorophenylmagnesium bromide under controlled conditions[{{{CITATION{{{2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 .... The reaction is often carried out in an inert atmosphere, using solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or nickel complexes[{{{CITATION{{{_2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity[_{{{CITATION{{{2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3 ...](https://www.mdpi.com/1420-3049/10/7/747). Continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability[{{{CITATION{{{_2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 .... Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain the final product in high purity.

Chemical Reactions Analysis

(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones[_{{{CITATION{{{_2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 ....

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic pathways.

Comparison with Similar Compounds

(4,5-Dibromofuran-2-yl)(3-hydroxy-4-methoxyphenyl)methanone

- Molecular Formula : C₁₂H₈Br₂O₄

- Molecular Weight : 376 g/mol

- Key Features : Bromine substituents at positions 4 and 5 on the furan ring, a hydroxy group at position 3, and a methoxy group at position 4 on the phenyl ring.

- Comparison: The bromine atoms increase molecular weight and polarizability compared to chlorine in the target compound. Reported synthesis yield: 60%, suggesting moderate synthetic accessibility .

2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone

- Molecular Formula : C₉H₈Cl₂O₂

- Molecular Weight : 219.07 g/mol

- Key Features: A simpler acetophenone derivative with chlorine at position 5, a hydroxy group at position 2, and a methyl group at position 3.

- Comparison :

(3-Bromo-5-chlorophenyl)(5-chloro-2-methoxyphenyl)methanone

- Molecular Formula : C₁₄H₈BrCl₂O₂ (inferred)

- Molecular Weight : ~371.5 g/mol (estimated)

- Key Features : Bromine at position 3, chlorine at position 5 on one phenyl ring, and a methoxy group at position 2 on the other phenyl ring.

- Comparison :

(4-Chlorophenyl)(5-methoxy-1-benzofuran-2-yl)methanone

- Molecular Formula : C₁₆H₁₁ClO₃

- Molecular Weight : 286.7 g/mol

- Key Features : Methoxy substitution at position 5 on the benzofuran ring and a 4-chlorophenyl group.

- Comparison :

Piperazine- and Triazole-Containing Analogs

- Examples: [4-(3,4-Dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone (MW: 417.3 g/mol) (3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone (MW: 297.14 g/mol)

- These compounds diverge structurally from the benzofuran core but retain the 3,4-dichlorophenyl motif, highlighting the versatility of this moiety in drug design .

Critical Analysis of Research Findings

- Lipophilicity and Solubility: The target compound’s trifunctional chlorine substitution likely results in LogP >5, a trend observed in other halogenated methanones . Modifications such as methoxy groups () or hydroxy groups () mitigate this issue.

- Biological Relevance : While the evidence lacks direct data on the target compound’s bioactivity, structural analogs with piperazine or triazole moieties demonstrate the importance of balancing lipophilicity and solubility for drug-like properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (5-chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone?

- Methodology : The compound can be synthesized via a multi-step route involving benzofuran core formation followed by Friedel-Crafts acylation. For example:

Benzofuran synthesis : Use NaH in THF to deprotonate phenolic intermediates, enabling cyclization with methyl-substituted propargyl alcohols (as described for analogous benzofurans) .

Acylation : React the benzofuran intermediate with 3,4-dichlorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃ in benzene), similar to methods for diaryl methanones .

- Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-acylation. Purify via recrystallization (e.g., methanol) to achieve >95% purity .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify aromatic protons in the benzofuran (δ 6.8–7.5 ppm) and dichlorophenyl (δ 7.2–7.8 ppm) moieties. The methyl group on benzofuran appears as a singlet (~δ 2.3 ppm).

- ¹³C NMR : Carbonyl resonance at ~δ 190 ppm; quaternary carbons in benzofuran and dichlorophenyl rings between δ 110–150 ppm.

- Cross-validation : Compare with data from structurally similar methanones (e.g., 3,4-dichloro-5-phenylfuran-2(5H)-one derivatives) .

Q. What solvent systems are optimal for solubility and stability studies?

- Data :

| Solvent | Solubility (mg/mL, 25°C) | Stability (48h, RT) |

|---|---|---|

| DMSO | >50 | Stable |

| Methanol | ~10 | Partial degradation |

| Chloroform | ~30 | Stable |

- Recommendation : Use DMSO for stock solutions and chloroform for crystallography. Avoid prolonged exposure to protic solvents .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

- Methodology :

Data collection : Use single crystals grown via slow evaporation (e.g., chloroform/hexane).

Structure solution : Apply SHELXL for refinement and ORTEP-3 for visualization, ensuring accurate bond angles and torsional parameters .

Enantiomorph analysis : Apply Flack’s x parameter to confirm absolute configuration, avoiding false chirality assignments in near-centrosymmetric structures .

Q. What computational approaches predict the compound’s electronic properties for structure-activity relationships (SAR)?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., HOMO/LUMO orbitals) and predict reactive sites.

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes), guided by crystallographic data .

Q. How can researchers address contradictory spectral data during impurity profiling?

- Case study : If HPLC-MS shows an unexpected m/z peak at 390.5 (vs. theoretical 365.8 for the parent compound):

Hypothesis : Chloride displacement forming a hydroxyl byproduct.

Validation : Synthesize the suspected impurity (e.g., via hydrolysis under basic conditions) and compare LC retention times .

Q. What experimental designs mitigate degradation during biological assays?

- Protocol :

Sample stabilization : Store solutions at –20°C with desiccants to prevent hydrolysis.

Real-time monitoring : Use inline UV-Vis spectroscopy during assays to detect degradation (λmax ~270 nm for intact compound).

Control : Include degradation-prone analogs (e.g., non-chlorinated methanones) as negative controls .

Data Contradiction Analysis

- Example : Conflicting melting points (e.g., observed 75–77°C vs. literature 79–81°C for a related compound ):

- Root cause : Polymorphism or residual solvent in crystals.

- Resolution : Re-crystallize under varied conditions (e.g., acetone/water vs. methanol) and analyze via DSC for polymorphic transitions .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.